molecular formula C9H13BrN2 B3141507 N-[(6-bromopyridin-2-yl)methyl]propan-2-amine CAS No. 478366-11-9

N-[(6-bromopyridin-2-yl)methyl]propan-2-amine

Cat. No. B3141507
CAS RN: 478366-11-9
M. Wt: 229.12 g/mol
InChI Key: PSRBLRVLHVFDIH-UHFFFAOYSA-N
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Description

“N-[(6-bromopyridin-2-yl)methyl]propan-2-amine” is a chemical compound with the empirical formula C8H9BrN2O . It is a solid substance and is used in proteomics research .


Molecular Structure Analysis

The molecular weight of “this compound” is 229.1 . The SMILES string representation of the molecule is CN(C1=CC=CC(Br)=N1)C(C)=O .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the search results, it’s worth noting that similar compounds have been used in various chemical reactions. For example, 2-Amino-6-bromopyridine has been used in the synthesis of 2-amino-6-diethylaminopyridine and 2,6-di-(methylamino)-pyridine .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 229.1 and a density of 1.6±0.1 g/cm3 .

Scientific Research Applications

Mechanism of Intramolecular Amination

Research by Loones et al. (2007) examined the intramolecular amination of related compounds, revealing insights into the mechanism of ring closure reactions in auto-tandem amination. This study is crucial for understanding the chemical behavior of N-[(6-bromopyridin-2-yl)methyl]propan-2-amine in synthesis processes (Loones et al., 2007).

Synthesis of 2-Amino-6-bromopyridine

Liang (2010) focused on synthesizing 2-Amino-6-bromopyridine, a close derivative of the compound . This study is relevant for its methodology in preparing similar structures, which could be applied to this compound (Xu Liang, 2010).

2-Aminopyridines Synthesis

Bolliger et al. (2011) provided a comprehensive study on synthesizing 2-aminopyridines, highlighting the significance of these compounds in medicinal chemistry. This research can be extrapolated to understand the synthesis pathways and applications of this compound (Bolliger et al., 2011).

Sterically Demanding Iminopyridine Ligands

Irrgang et al. (2007) explored the preparation of sterically demanding iminopyridine ligands, which are structurally related to the compound of interest. This study is relevant for understanding how structural modifications can impact the chemical properties and applications of similar compounds (Irrgang et al., 2007).

Copper(I)-Catalyzed Amination of Halogenopyridines

Anokhin et al. (2015) investigated the CuI-catalyzed amination of halogenopyridines, which is directly relevant to the chemical reactions that this compound might undergo in a laboratory setting (Anokhin et al., 2015).

Lithium and Potassium Amides of Sterically Demanding Aminopyridines

Scott et al. (2004) studied the reaction of Grignard compounds with dibromopyridine, yielding aminopyridines. This research provides insights into potential synthetic routes and reactions involving this compound (Scott et al., 2004).

Hemilabile Iminopyridine Palladium(II) Complexes

Nyamato et al. (2015) explored the synthesis of iminopyridine palladium(II) complexes, which could be analogous to reactions involving this compound, especially in the context of creating complexes with metal ions (Nyamato et al., 2015).

Pd-Catalyzed Amination of 2,6-Dihalopyridines

Averin et al. (2007) examined the Pd-catalyzed amination of dihalopyridines, a process potentially useful for modifying compounds like this compound in pharmaceutical research (Averin et al., 2007).

Safety and Hazards

The safety information available indicates that “N-[(6-bromopyridin-2-yl)methyl]propan-2-amine” is classified as Acute Tox. 4 Oral, with hazard statements H302 . Precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

N-[(6-bromopyridin-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)11-6-8-4-3-5-9(10)12-8/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRBLRVLHVFDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 6-bromo-pyridine-2-carbaldehyde (1.06 g, 5.73 mmol) in dry CH2Cl2 (30 mL) was added isopropylamine (0.51 mL, 6.02 mmol). The mixture was stirred at RT and under N2 for 30 min followed by the addition of NaBH(OAc)3 (2.42 g, 11.46 mmol) and HOAC (1.3 mL, 22.92 mmol). The resulting cloudy light-yellow solution was stirred at RT and under N2 for 15 h. A 10% solution of Na2CO3 (50 mL) was added to the mixture and stirred for 30 min. The organic phase was separated, washed with H2O, brine, dried over MgSO4 and concentrated to afford a light yellow-oil without further purification. MS m/z: 229.1 (M+H). Calc'd for C9H13BrN2: 228.03.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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